3-amino-N-cyclopropylbenzamide
Overview
Description
3-amino-N-cyclopropylbenzamide is a compound with the molecular formula C10H12N2O and a molecular weight of 176.22 . It is a potential drug molecule that has gained rapid attention as a key therapeutic agent among the scientific community.
Synthesis Analysis
The synthesis of benzamides, which includes 3-amino-N-cyclopropylbenzamide, can be performed through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation .Molecular Structure Analysis
The InChI code for 3-amino-N-cyclopropylbenzamide is 1S/C10H12N2O/c11-8-3-1-2-7 (6-8)10 (13)12-9-4-5-9/h1-3,6,9H,4-5,11H2, (H,12,13) and the InChI key is XTQFXSVIFJUEAP-UHFFFAOYSA-N .Scientific Research Applications
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Chemical Synthesis
- Application : 3-amino-N-cyclopropylbenzamide is a chemical compound used in various chemical reactions .
- Method of Application : The specific methods of application can vary greatly depending on the reaction being performed. Typically, this compound would be combined with other reagents under controlled conditions to achieve the desired chemical transformation .
- Results : The outcomes of these reactions can also vary greatly, producing a wide range of different chemical products .
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Pharmaceutical Research
- Application : Pyrimidines, a class of compounds to which 3-amino-N-cyclopropylbenzamide may be related, have been studied for their anti-inflammatory effects .
- Method of Application : These compounds are typically tested in vitro or in vivo to assess their ability to inhibit the expression and activities of certain vital inflammatory mediators .
- Results : Many pyrimidines have been found to exhibit potent anti-inflammatory effects .
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Chemical Storage and Handling
- Application : 3-amino-N-cyclopropylbenzamide is a chemical compound that needs to be stored and handled properly .
- Method of Application : This compound is typically stored at room temperature and handled with care to prevent any hazards .
- Results : Proper storage and handling ensure the compound’s stability and safety .
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Enzyme Cascades
- Application : Compounds similar to 3-amino-N-cyclopropylbenzamide have been used in multi-enzyme cascades .
- Method of Application : These compounds are typically used in conjunction with variants of galactose oxidase and imine reductase .
- Results : The use of these compounds in enzyme cascades has led to successful conversions in up to 54% isolated yield .
-
Chemical Storage and Handling
- Application : 3-amino-N-cyclopropylbenzamide is a chemical compound that needs to be stored and handled properly .
- Method of Application : This compound is typically stored at room temperature and handled with care to prevent any hazards .
- Results : Proper storage and handling ensure the compound’s stability and safety .
-
Enzyme Cascades
- Application : Compounds similar to 3-amino-N-cyclopropylbenzamide have been used in multi-enzyme cascades .
- Method of Application : These compounds are typically used in conjunction with variants of galactose oxidase and imine reductase .
- Results : The use of these compounds in enzyme cascades has led to successful conversions in up to 54% isolated yield .
Safety And Hazards
properties
IUPAC Name |
3-amino-N-cyclopropylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-3-1-2-7(6-8)10(13)12-9-4-5-9/h1-3,6,9H,4-5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTQFXSVIFJUEAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427703 | |
Record name | 3-amino-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-N-cyclopropylbenzamide | |
CAS RN |
871673-24-4 | |
Record name | 3-amino-N-cyclopropylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50427703 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-n-cyclopropylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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